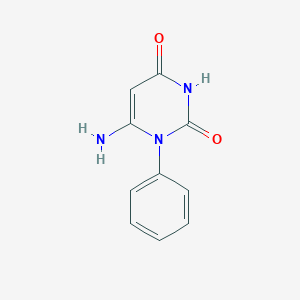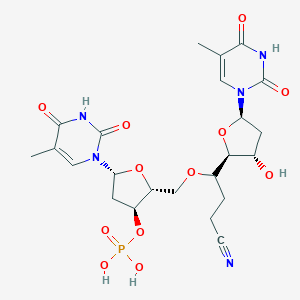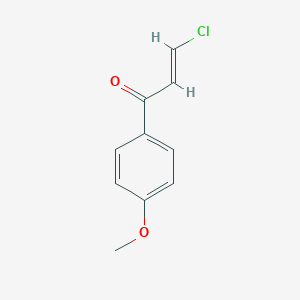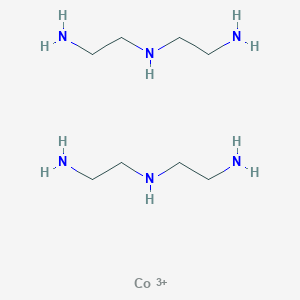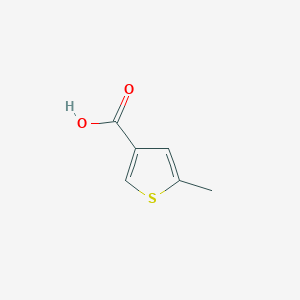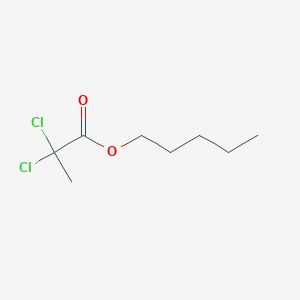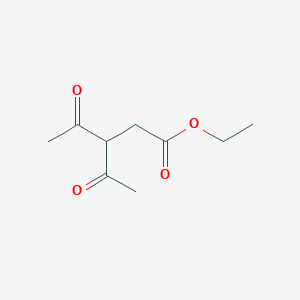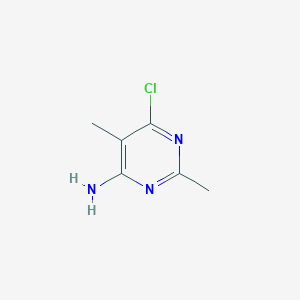
CYCLO(-GLY-GLU)
Übersicht
Beschreibung
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid is a chiral compound that can be derived from proteinogenic amino acids such as (S)-glutamate. This compound is part of a class of molecules that contain the 2,6-dioxopiperazine ring, which is a structure of interest due to its presence in various bioactive compounds and potential therapeutic agents .
Synthesis Analysis
The synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives has been achieved through a high-yielding process starting with (S)-glutamate. Key intermediates such as N-monobenzylglutamate and chloroacetamide are used to introduce various substituents into the piperazine ring, which can affect the compound's biological activity . Another approach to synthesizing spirocyclic 2,6-dioxopiperazine derivatives involves the use of amino acid-derived alpha-quaternary alpha-amino nitriles. This method includes steps such as cyano hydration, base-mediated cyclization, and N-alkylation, and has been applied to various amino acid derivatives including Phe, Trp, Pro, Asp, Glu, and Ser .
Molecular Structure Analysis
The molecular structure of 3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid features a 2,6-dioxopiperazine ring, which is a bicyclic system composed of a piperazine ring fused with two keto groups at the 2 and 6 positions. The synthesis methods mentioned allow for the introduction of different substituents at various positions on the piperazine ring, which can significantly alter the molecule's properties and interactions .
Chemical Reactions Analysis
In the synthesis of spirocyclic 2,6-dioxopiperazine derivatives, the 2,6-dioxopiperazine ring can undergo ring-opening under certain conditions, such as the saponification of methyl esters. This leads to the formation of N-(carboxyalkyl)amino acid derivatives. To obtain 2,6-dioxopiperazines with free carboxylic acids, a transesterification to benzyl esters followed by hydrogenolysis is required . Additionally, in the case of the Trp-derived amino nitrile, an unexpected tetracyclic indoline derivative was formed due to a domino tautomerization, demonstrating the complexity and potential for diverse chemical reactions within this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid derivatives are influenced by the substituents on the piperazine ring. For instance, the presence of a benzyl group can affect the solubility and stability of the compound. The chiral nature of these compounds also implies that they may interact differently with biological targets, such as receptors, depending on the stereochemistry. One of the derivatives, a 3-(piperazin-2-yl)propanol, showed promising affinity for σ1-receptors, indicating potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
CYCLO(-GLY-GLU) hat potenzielle Anwendungen in Drug Delivery Systems. Seine Struktur ermöglicht die Bildung supramolekularer Anordnungen, die zur Herstellung von Nanopartikeln, Polymersomen oder Scaffolds genutzt werden können . Diese Strukturen können Medikamente einschließen, sie vor dem Abbau schützen und ihre Freisetzung an bestimmte Stellen im Körper lenken.
Tissue Engineering
Im Bereich des Tissue Engineerings kann CYCLO(-GLY-GLU) als Immunadjuvans dienen . Es kann in Scaffolds integriert werden, die das Zellwachstum und die Geweberegeneration unterstützen. Die Fähigkeit der Verbindung, Immunreaktionen zu modulieren, macht sie wertvoll für die Entwicklung von Materialien, die sich gut in das Gewebe des Körpers integrieren lassen.
Antimicrobial Agents
Die Vielseitigkeit der Verbindung erstreckt sich auf ihren Einsatz als antimikrobielles Mittel . Forscher untersuchen seine Wirksamkeit bei der Bekämpfung verschiedener mikrobieller Infektionen, was zu neuen Behandlungen für resistente Bakterienstämme und andere Krankheitserreger führen könnte.
Anticancer Therapies
CYCLO(-GLY-GLU) wird auf seine Anwendungen in innovativen Krebstherapien untersucht . Seine Fähigkeit, komplexe Strukturen zu bilden, könnte es ihm ermöglichen, Chemotherapeutika direkt an Krebszellen zu liefern, wodurch die mit einer traditionellen Chemotherapie verbundenen Nebenwirkungen verringert werden.
Cardiovascular Disease Treatments
Es wird laufend an der Verwendung von CYCLO(-GLY-GLU) für Behandlungen von Herzkreislauferkrankungen geforscht . Seine Eigenschaften könnten genutzt werden, um neue Medikamente oder Verabreichungssysteme zu entwickeln, die die Herzgesundheit verbessern und verschiedene Herzkreislauferkrankungen behandeln.
Biomedical Nanotechnology
Schließlich verspricht CYCLO(-GLY-GLU) vielversprechende Anwendungen in der Biomedizinischen Nanotechnologie, insbesondere in der Nanovektorisierung . Dies beinhaltet die Herstellung von Nanopartikeln für die Medikamentenverabreichung, Biosensoren zum Nachweis biologischer Ziele und Materialien für die medizinische Bildgebung und Gentherapie.
Eigenschaften
IUPAC Name |
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-3-8-7(13)4(9-5)1-2-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLQAZRBQJX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428620 | |
| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16364-35-5 | |
| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



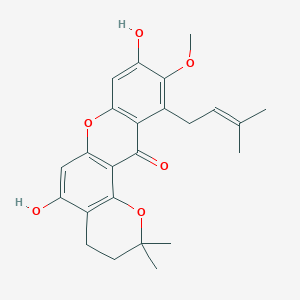

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

